molecular formula C11H15N3 B13061954 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13061954
M. Wt: 189.26 g/mol
InChI Key: BNFNDYJWVKEGQV-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with a 2-methylphenyl group

Preparation Methods

The synthesis of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzaldehyde with guanidine in the presence of a suitable catalyst can lead to the formation of the desired tetrahydropyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has found applications in multiple scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological activities, including antimicrobial and anticancer properties. Additionally, it is utilized in the development of new materials and catalysts in the industrial sector.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 6-(2-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine stands out due to its unique substitution pattern and chemical properties. Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the phenyl ring or variations in the tetrahydropyrimidine core. These structural differences can lead to variations in their chemical reactivity, biological activity, and potential applications. For example, compounds with electron-donating groups on the phenyl ring may exhibit different pharmacological profiles compared to those with electron-withdrawing groups.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

6-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C11H15N3/c1-8-4-2-3-5-9(8)10-6-7-13-11(12)14-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14)

InChI Key

BNFNDYJWVKEGQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCN=C(N2)N

Origin of Product

United States

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